2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a dioxo-dihydropyrazinyl moiety, and a phenylethylacetamide segment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps:
Formation of the Pyrazinone Core: The initial step involves the formation of the 2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl core. This can be achieved through the cyclization of appropriate diketone precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazinone core.
Attachment of the Phenylethylacetamide Moiety: The final step involves the coupling of the phenylethylacetamide group to the pyrazinone core, typically through an amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Ensuring that reactions are carried out under conditions that maximize yield and purity, such as controlled temperatures, pressures, and pH levels.
Use of Catalysts: Employing catalysts to increase reaction rates and efficiency.
Purification Processes: Implementing purification techniques such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide: shares similarities with other pyrazinone derivatives, such as:
Uniqueness
The presence of the 4-chlorobenzyl group and the specific arrangement of functional groups in this compound gives it unique chemical and biological properties compared to its analogs. These differences can result in distinct reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-15(17-5-3-2-4-6-17)23-19(26)14-25-12-11-24(20(27)21(25)28)13-16-7-9-18(22)10-8-16/h2-12,15H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYTUVQGMHPQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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